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Compound of Interest

Compound Name: 4-Methoxy-2-phenylpyridine

Cat. No.: B1420881 Get Quote

An In-Depth Technical Guide to 4-Methoxy-2-phenylpyridine

This guide provides a comprehensive technical overview of 4-Methoxy-2-phenylpyridine,

tailored for researchers, scientists, and professionals in drug development and materials

science. It moves beyond a simple data sheet to offer insights into the molecule's structural

significance, reactivity, and practical application, grounded in established chemical principles.

Introduction and Strategic Importance
4-Methoxy-2-phenylpyridine is a substituted aromatic heterocycle belonging to the

phenylpyridine class. The strategic placement of a phenyl group at the 2-position and an

electron-donating methoxy group at the 4-position of the pyridine ring imparts a unique

combination of electronic and steric properties. Phenylpyridine scaffolds are of significant

interest in medicinal chemistry as they are present in numerous bioactive molecules and serve

as privileged structures for targeting a range of biological entities. Furthermore, their

coordination properties make them valuable ligands in catalysis and key components in

materials science, particularly in the development of organic light-emitting diodes (OLEDs).

This document serves as a foundational guide to its core physicochemical properties, a

practical reference for its characterization, and a discussion of its potential in synthetic

applications.

Core Physicochemical and Structural Properties
The fundamental identity of a chemical compound is rooted in its quantitative and structural

data. These properties are critical for everything from reaction stoichiometry calculations to
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analytical characterization and computational modeling.

Quantitative Data Summary
The essential physicochemical properties of 4-Methoxy-2-phenylpyridine are summarized

below.

Property Value Source

Molecular Formula C₁₂H₁₁NO PubChem[1]

Molecular Weight 185.22 g/mol PubChem[1]

Monoisotopic Mass 185.084063974 Da PubChem[1]

CAS Number 53698-56-9 PubChem[1]

IUPAC Name 4-methoxy-2-phenylpyridine PubChem[1]

XLogP3 (Lipophilicity) 2.8 PubChem[1]

Hydrogen Bond Donors 0 PubChem[1]

Molecular Structure and Functional Group Analysis
The structure of 4-Methoxy-2-phenylpyridine dictates its chemical behavior. Understanding

the interplay between its constituent parts is key to predicting its reactivity and utility.

Caption: 2D structure of 4-Methoxy-2-phenylpyridine.

Pyridine Ring: A six-membered heteroaromatic ring containing one nitrogen atom. The

nitrogen atom is a weak base and provides a site for coordination with metal ions.

Phenyl Group: Attached at the 2-position, this bulky, hydrophobic group influences the

molecule's solubility and can engage in π-π stacking interactions, a key consideration in both

crystal engineering and drug-receptor binding.

Methoxy Group (-OCH₃): Located at the 4-position, this is a strong electron-donating group

by resonance. It increases the electron density of the pyridine ring, particularly at the ortho

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1420881?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxy-2-phenylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxy-2-phenylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxy-2-phenylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxy-2-phenylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxy-2-phenylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxy-2-phenylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxy-2-phenylpyridine
https://www.benchchem.com/product/b1420881?utm_src=pdf-body
https://www.benchchem.com/product/b1420881?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1420881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and para positions relative to itself. This electronic modification significantly impacts the

ring's reactivity towards electrophiles and modulates the basicity of the pyridine nitrogen.

Synthetic Strategy and Workflow
While numerous specific synthetic routes exist for substituted pyridines, a robust and versatile

approach for synthesizing 4-Methoxy-2-phenylpyridine involves a palladium-catalyzed cross-

coupling reaction, such as the Suzuki coupling. This method is widely used in pharmaceutical

and academic labs due to its reliability and tolerance of various functional groups.

Causality of Choice: The Suzuki coupling is chosen for its high yields, mild reaction conditions,

and the commercial availability of the necessary building blocks (boronic acids and halo-

pyridines). The mechanism involves an oxidative addition, transmetalation, and reductive

elimination cycle, which is a well-understood and predictable process.

Caption: Generalized workflow for Suzuki cross-coupling synthesis.

Analytical Characterization: A Self-Validating
Protocol
Accurate structural confirmation is paramount. The following protocols for standard

spectroscopic techniques serve as a self-validating system for any synthesized batch of 4-
Methoxy-2-phenylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive information regarding the carbon-hydrogen framework of the

molecule.

Expected ¹H NMR Spectrum (in CDCl₃, 400 MHz):

~ δ 8.3-8.5 ppm: A doublet, corresponding to the proton at the 6-position of the pyridine

ring, adjacent to the nitrogen.

~ δ 7.9-8.1 ppm: A doublet of doublets, from the ortho-protons of the phenyl ring.

~ δ 7.3-7.5 ppm: A multiplet, encompassing the meta- and para-protons of the phenyl ring.
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~ δ 6.7-6.9 ppm: A doublet and a doublet of doublets, corresponding to the protons at the

3- and 5-positions of the pyridine ring.

~ δ 3.9 ppm: A sharp singlet (3H), characteristic of the methoxy group protons.

Expected ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

Approximately 10-12 distinct signals would be expected in the aromatic region (δ 105-165

ppm), with the carbon attached to the methoxy group appearing at the higher end of this

range. The carbon of the methoxy group itself would appear around δ 55 ppm.

Experimental Protocol: NMR Sample Preparation and
Acquisition

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in

approximately 0.7 mL of deuterated chloroform (CDCl₃).

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference (δ

0.00 ppm).

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer.

Acquisition: Acquire a ¹H NMR spectrum using standard parameters. Following this, acquire

a ¹³C NMR spectrum, which will require a longer acquisition time to achieve an adequate

signal-to-noise ratio.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information

through fragmentation patterns.

Expected Result (Electron Impact, EI): A prominent molecular ion (M⁺) peak should be

observed at an m/z (mass-to-charge ratio) of approximately 185.22. Common fragmentation

patterns may include the loss of a methyl radical (•CH₃) from the methoxy group, resulting in

a fragment at m/z 170.
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Applications in Drug Development and Materials
Science
The 4-methoxy-2-phenylpyridine scaffold is a valuable building block for creating more

complex molecules with tailored functions.

Medicinal Chemistry: As a heterocyclic core, it can be further functionalized to explore

structure-activity relationships (SAR) in drug discovery programs. Arylpyridines are known to

act as hinges in kinase inhibitors, and the methoxy group can be used to fine-tune solubility

and metabolic stability.

Materials Science: Phenylpyridine derivatives are classic ligands for creating

phosphorescent metal complexes (e.g., with Iridium) used in OLED technology. The

electronic properties conferred by the methoxy group can modulate the emission color and

efficiency of such materials.

Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 4-Methoxy-2-phenylpyridine presents the following hazards:

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

Handling Recommendations: Standard laboratory personal protective equipment (PPE),

including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations

should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or

vapors.

Conclusion
4-Methoxy-2-phenylpyridine is more than the sum of its atoms; it is a strategically designed

chemical entity with significant potential. Its molecular weight of 185.22 g/mol is a fundamental

starting point, but its true value lies in a nuanced understanding of its structure, reactivity, and
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characterization. This guide provides the foundational knowledge and practical protocols

necessary for researchers to confidently synthesize, verify, and utilize this versatile compound

in pioneering research in medicine and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1420881?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxy-2-phenylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxy-2-phenylpyridine
https://www.benchchem.com/product/b1420881#4-methoxy-2-phenylpyridine-molecular-weight
https://www.benchchem.com/product/b1420881#4-methoxy-2-phenylpyridine-molecular-weight
https://www.benchchem.com/product/b1420881#4-methoxy-2-phenylpyridine-molecular-weight
https://www.benchchem.com/product/b1420881#4-methoxy-2-phenylpyridine-molecular-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1420881?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1420881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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